molecular formula C14H9Cl3O2 B562490 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major CAS No. 1189477-14-2

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major

Cat. No.: B562490
CAS No.: 1189477-14-2
M. Wt: 317.586
InChI Key: RVZFFCSCPXYAPX-MKANTAFVSA-N
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Preparation Methods

The synthesis of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major involves several stepsThe reaction conditions often involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions .

Comparison with Similar Compounds

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major can be compared with similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis.

Properties

IUPAC Name

1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFFCSCPXYAPX-MKANTAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1Cl)[2H])Cl)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661864
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189477-14-2
Record name 1-(5-Chloro-2-{[2,4-dichloro(3,5-~2~H_2_)phenyl]oxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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